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Compound of Interest

Compound Name: 1,3-Dioctyl glyceryl ether

CAS No.: 24631-68-3

Cat. No.: B8765956 Get Quote

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Mechanistic design, formulation workflows,

and stability validation of ether lipid-based nanocarriers (Archaeosomes, LNPs, and pH-sensitive liposomes).

Introduction: The Mechanistic Advantage of Ether Lipids
The clinical translation of lipid-based nanocarriers—such as Lipid Nanoparticles (LNPs) and liposomes—is frequently bottlenecked by in vivo

instability, premature payload leakage, and rapid enzymatic degradation. Conventional nanocarriers rely heavily on glycerophospholipids containing

ester linkages. These carbonyl ester bonds are highly susceptible to nucleophilic attack (chemical hydrolysis) and rapid cleavage by endogenous

lipases (e.g., Phospholipase A1 and A2)[1].

To overcome these limitations, formulation scientists are increasingly turning to ether lipids. By replacing the electrophilic carbonyl carbon with an

ether linkage (C-O-C), the lipid backbone becomes highly resistant to both enzymatic degradation and pH-driven hydrolysis[2][3].

Ether lipids utilized in modern drug delivery fall into three strategic categories:

Archaeal Alkyl Ether Lipids (Tetraether Lipids): Extracted from extremophile archaea (or synthesized), these bipolar lipids span the entire bilayer,

preventing membrane fluidization. They exhibit extreme stability against high temperatures, bile salts, and the highly acidic environment of the

gastrointestinal (GI) tract, making them premier candidates for oral drug delivery[2][4].

Vinyl Ether Lipids (Plasmalogens): These feature an electron-rich enol ether bond. While highly stable at physiological pH (7.4) and in serum,

they undergo rapid, acid-catalyzed hydrolysis at pH < 5.5. This makes them ideal for targeted endosomal escape in tumor microenvironments or

intracellular delivery[1][5].

Silyl Ether Ionizable Lipids: A novel class of synthetic lipids engineered for mRNA LNPs. They maintain formulation stability but undergo

predictable non-enzymatic hydrolytic cleavage of the Si–OR bond in aqueous environments, enabling rapid in vivo tissue clearance to minimize

toxicity[6].
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Mechanistic stability and degradation pathways of varying lipid linkages.

Comparative Stability Profile
To guide lipid selection, the following table synthesizes the quantitative and qualitative stability metrics of various lipid linkages used in nanocarrier

formulations.

Lipid Type Linkage Chemistry Serum/Enzyme Stability pH Sensitivity
Primary Therapeutic
Application

Standard Phospholipids

(e.g., DSPC)
Carbonyl Ester

Low/Moderate (Cleaved by

PLA2)

Stable at pH 6-8; degrades

at extremes

Standard systemic

liposomes and LNPs.

Archaeal Lipids (TELs) Alkyl Ether
Extremely High (Resistant to

lipases)

Highly stable across pH 2.0

– 10.0

Oral delivery, harsh

environments, autoclaving[3]

[7].

Vinyl Ether Lipids Enol Ether
High (Stable in 50% serum

for >48h)

Rapid hydrolysis at pH < 5.5

(t50% = 1-4h)

Intracellular delivery,

endosomal escape[5].

Silyl Ether Lipids Si-O-C High during circulation
Controlled hydrolytic

cleavage

Readily clearable mRNA

LNPs (low toxicity)[6].

Formulation Workflows
The structural differences between ether lipid classes dictate their formulation methodologies. Silyl ether ionizable lipids are best suited for

microfluidic mixing to encapsulate nucleic acids, whereas archaeal tetraether lipids (TELs) are typically formulated via thin-film hydration for small

molecule or peptide encapsulation.
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Workflow for the formulation and characterization of ether lipid-based nanocarriers.

Experimental Protocols
Protocol A: Microfluidic Assembly of Silyl Ether LNPs for mRNA Delivery
Causality Focus: Silyl ether lipids require precise kinetic control during formulation to prevent premature hydrolysis of the Si-O-C bond. Microfluidic

mixing ensures rapid nanoprecipitation, locking the particles into a stable <100 nm state before downstream neutralization[6].

Materials:

Organic Phase: Silyl ether ionizable lipid, DSPC, Cholesterol, PEG-Lipid (Molar ratio: 55:11:33:1.6) dissolved in 100% molecular biology grade

Ethanol.

Aqueous Phase: mRNA diluted in 50 mM Citrate Buffer (pH 4.0). Rationale: The acidic pH protonates the ionizable lipid, driving electrostatic

complexation with the anionic mRNA backbone.

Step-by-Step Procedure:

System Priming: Prime the microfluidic micromixer (e.g., NanoAssemblr®) with Ethanol and Citrate buffer to remove air bubbles.

Mixing: Inject the organic and aqueous phases at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.
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Scientific Rationale: A 3:1 FRR ensures the local ethanol concentration rapidly drops below the lipid solubility threshold, forcing instantaneous,

uniform precipitation.

Quenching & Dialysis: Immediately dilute the effluent 1:3 in 1X PBS (pH 7.4), followed by dialysis against 1X PBS (10k MWCO) for 18 hours at

4°C.

Scientific Rationale: Rapid neutralization to pH 7.4 is critical. It renders the LNP surface neutral, preventing particle aggregation, and halts any

acid-catalyzed hydrolysis of the silyl ether bonds during storage.

Sterile Filtration: Pass the dialyzed LNPs through a 0.22 µm PES syringe filter.

Protocol B: Thin-Film Hydration of Archaeosomes (Oral Delivery)
Causality Focus: Archaeal tetraether lipids (TELs) form highly rigid, membrane-spanning monolayers. Because of their high thermal stability and

unique packing, hydration and extrusion must occur at elevated temperatures to ensure membrane fluidity during vesicle closure[7][8].

Materials:

Tetraether Lipids (TELs) extracted from Thermoplasma acidophilum or synthetic equivalents.

Phospholipon 100H (Ph) as a helper lipid.

Chloroform/Methanol (2:1 v/v).

Step-by-Step Procedure:

Lipid Dissolution: Dissolve TELs and Ph (e.g., 7:3 molar ratio) in the Chloroform/Methanol mixture in a round-bottom flask.

Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure for 2 hours, followed by overnight desiccation.

Scientific Rationale: Complete solvent removal prevents organic solvent-induced toxicity and ensures a homogeneous lipid matrix without

phase separation.

Hydration: Hydrate the lipid film with the drug-containing aqueous buffer (e.g., 10 mM HEPES, pH 7.4) at 65°C for 1 hour with continuous

vortexing.

Scientific Rationale: 65°C is above the phase transition temperature (

) of the rigid TEL/Ph mixture. Hydrating below this temperature will result in unclosed, fragmented lipid sheets rather than sealed vesicles[9].

Extrusion: Transfer the multilamellar suspension to a jacketed extruder pre-heated to 65°C. Pass the suspension 11 times through a 200 nm

polycarbonate membrane, followed by 11 passes through a 100 nm membrane.

Annealing: Allow the archaeosomes to cool gradually to room temperature to anneal the membrane-spanning lipids, locking in their extreme

structural stability.

Validation and Characterization
A self-validating protocol requires rigorous downstream characterization to ensure the ether lipids are performing their intended mechanistic role.

Dynamic Light Scattering (DLS):

Measure Z-average diameter and Polydispersity Index (PDI). Stable ether LNPs and archaeosomes should exhibit a PDI < 0.15.

Encapsulation Efficiency (EE%):

For mRNA LNPs: Use the RiboGreen assay. Measure fluorescence in the presence and absence of Triton X-100 (which lyses the LNPs).
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.

pH-Triggered Release Assay (For Vinyl Ether Lipids):

Load liposomes with a self-quenching concentration of Carboxyfluorescein (CF).

Incubate aliquots in buffers at pH 7.4 and pH 5.0 at 37°C.

Expected Outcome: Minimal fluorescence increase at pH 7.4 (>48h stability). Rapid fluorescence spike at pH 5.0 within 1-4 hours due to acid-

catalyzed cleavage of the enol ether bond and subsequent membrane destabilization[1][5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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